9,10-Dibromo-2,6-DI-tert-butylanthracene

Vue d'ensemble

Description

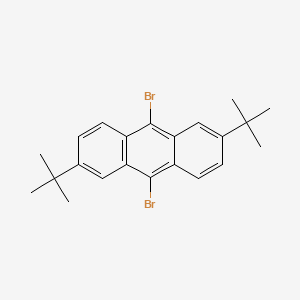

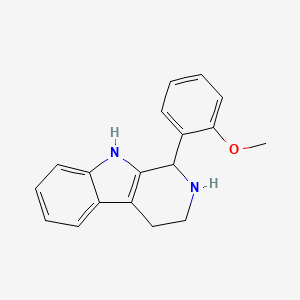

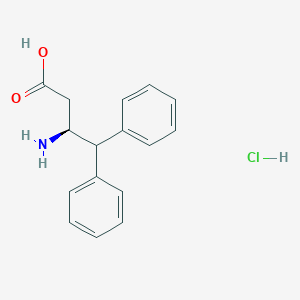

9,10-Dibromo-2,6-di-tert-butylanthracene is an organic compound with the molecular formula C22H24Br2 . It is used in research and has a molecular weight of 448.234 Da .

Synthesis Analysis

The synthesis of 9,10-Dibromo-2,6-di-tert-butylanthracene involves the reaction of di-t-butylanthracene with bromine in tetrachloromethane at 20℃ . The resultant mixture is stirred at room temperature overnight, then poured into water and treated by extraction with methylene chloride . The organic layer is washed with water, a saturated aqueous solution of sodium hydrogencarbonate, and a saturated aqueous solution of sodium chloride, then dried with magnesium sulfate . After concentration under reduced pressure, the obtained yellow solid is recrystallized from ethanol to yield the dibromoanthracene compound .Molecular Structure Analysis

The molecular structure of 9,10-Dibromo-2,6-di-tert-butylanthracene is represented by the formula C22H24Br2 . The exact mass is 446.02400 .Chemical Reactions Analysis

The compound can undergo further reactions. For instance, it can react with potassium tert-butylate and tri tert-butylphosphoniumtetrafluoroborate in 1,4-dioxane for 14 hours under heating conditions . Another reaction involves amination of Di-T-Butyl-Anthracene to generate B8 in a nitrogen-filled glove box .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Dibromo-2,6-di-tert-butylanthracene include a molecular weight of 448.23400 . Other properties such as density, boiling point, melting point, and flash point are not available in the resources .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- 9,10-Dibromo-2,6-DI-tert-butylanthracene has been utilized in the synthesis of boron-doped tri(9,10-anthrylene)s. These compounds have shown interesting optoelectronic properties, indicating potential applications in electronic devices. The synthesis process involves the reaction with 9-lithio-2,6- or 9-lithio-2,7-di-tert-butylanthracene, leading to compounds with inward-pointing tert-butyl groups. These compounds exhibit stability toward air and moisture and display unique structural characteristics (Hoffend et al., 2012).

Pressure-Dependent Isomerization

- Research on 9-tert-butylanthracene, a derivative of 9,10-Dibromo-2,6-DI-tert-butylanthracene, shows that both the forward and reverse isomerization rates are dependent on pressure. This discovery adds valuable insight into the behavior of such compounds under varying pressure conditions and their potential applications in pressure-sensitive environments (Tong et al., 2014).

Electroluminescent Materials

- Diaminoanthracene derivatives of 9,10-Dibromo-2,6-DI-tert-butylanthracene have been explored as high-performance green host electroluminescent materials. These derivatives exhibit intensive green light emission, suggesting their potential use in electronic display technologies (Yu et al., 2002).

Chemiluminescence

- The chemiluminescence behavior of tert-butyl α-peroxylactone with and without α-deuteration in the presence of 9,10-dibromo-2,6-DI-tert-butylanthracene has been studied to understand the mechanisms of direct chemiexcitation. This research provides insights into the generation of electronically excited states, which is crucial for applications in chemical sensors and luminescent materials (Adam & Yany, 1980).

Photocatalysis

- The use of 9,10-bis(di(p-tert-butylphenyl)amino)anthracene as a photocatalyst for radical fluoroalkylation under visible light irradiation has been demonstrated. This research is significant for the development of metal-free photocatalytic processes in organic synthesis (Noto et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

9,10-dibromo-2,6-ditert-butylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYXSYTGVAPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Br)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699658 | |

| Record name | 9,10-Dibromo-2,6-di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dibromo-2,6-DI-tert-butylanthracene | |

CAS RN |

332083-45-1 | |

| Record name | 9,10-Dibromo-2,6-di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)